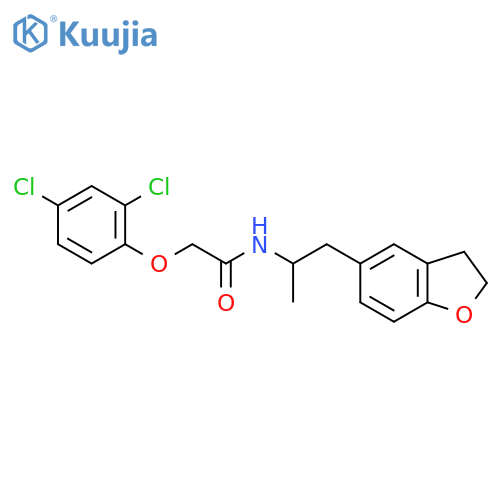Cas no 2034515-62-1 (2-(2,4-dichlorophenoxy)-N-1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylacetamide)

2034515-62-1 structure
商品名:2-(2,4-dichlorophenoxy)-N-1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylacetamide
2-(2,4-dichlorophenoxy)-N-1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(2,4-dichlorophenoxy)-N-1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylacetamide
- AKOS025314628
- 2-(2,4-dichlorophenoxy)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide
- 2034515-62-1
- F6356-1066
- 2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide
-
- インチ: 1S/C19H19Cl2NO3/c1-12(8-13-2-4-17-14(9-13)6-7-24-17)22-19(23)11-25-18-5-3-15(20)10-16(18)21/h2-5,9-10,12H,6-8,11H2,1H3,(H,22,23)
- InChIKey: ALLDFPLYLHPBRW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1OCC(NC(C)CC1C=CC2=C(C=1)CCO2)=O)Cl
計算された属性
- せいみつぶんしりょう: 379.0741989g/mol
- どういたいしつりょう: 379.0741989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 450
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.9
2-(2,4-dichlorophenoxy)-N-1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6356-1066-10μmol |
2-(2,4-dichlorophenoxy)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide |
2034515-62-1 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6356-1066-25mg |
2-(2,4-dichlorophenoxy)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide |
2034515-62-1 | 25mg |
$109.0 | 2023-09-09 | ||
| Life Chemicals | F6356-1066-3mg |
2-(2,4-dichlorophenoxy)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide |
2034515-62-1 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6356-1066-4mg |
2-(2,4-dichlorophenoxy)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide |
2034515-62-1 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6356-1066-15mg |
2-(2,4-dichlorophenoxy)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide |
2034515-62-1 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F6356-1066-20μmol |
2-(2,4-dichlorophenoxy)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide |
2034515-62-1 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6356-1066-30mg |
2-(2,4-dichlorophenoxy)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide |
2034515-62-1 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F6356-1066-50mg |
2-(2,4-dichlorophenoxy)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide |
2034515-62-1 | 50mg |
$160.0 | 2023-09-09 | ||
| Life Chemicals | F6356-1066-5μmol |
2-(2,4-dichlorophenoxy)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide |
2034515-62-1 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6356-1066-2μmol |
2-(2,4-dichlorophenoxy)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide |
2034515-62-1 | 2μmol |
$57.0 | 2023-09-09 |
2-(2,4-dichlorophenoxy)-N-1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylacetamide 関連文献
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
2034515-62-1 (2-(2,4-dichlorophenoxy)-N-1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylacetamide) 関連製品
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量